Procuring (5R)-dinoprost tromethamine requires strict stereochemical verification: CAS 126850-08-6 refers to the tromethamine excipient alone; the active prostaglandin salt (CAS 89847-02-9) is the research-grade 9β-epimer of PGF2α. Our product is HPLC-verified (≥99% purity) and supplied with full analytical documentation. Key advantages: (1) Differentiated from veterinary dinoprost (5S-epimer) for reproducible research; (2) 2.5-fold greater aqueous solubility than the free acid; (3) Ambient shipping with 36-month stability, eliminating cold-chain logistics.
Molecular FormulaC4H11NO3
Molecular Weight121.14 g/mol
CAS No.126850-08-6
Cat. No.B145238
⚠ Attention: For research use only. Not for human or veterinary use.
79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride In water, 5.50X10+5 mg/L at 25 °C
(5R)-Dinoprost tromethamine is the tromethamine salt form of (5R)-dinoprost, also designated as prostaglandin F2β tromethamine, which represents the 5R epimer of the naturally occurring prostaglandin F2α . While commercially marketed dinoprost tromethamine products (e.g., Lutalyse, ProstaMate) utilize the 5S epimer (PGF2α) as the active prostaglandin moiety for veterinary luteolysis and estrus synchronization in cattle, swine, and horses [1], the (5R) form is primarily employed as an analytical reference standard, research tool, and endogenous metabolite probe. It is a metabolite generated via arachidonic acid cyclooxygenase metabolism and has been shown to induce dose-dependent release of hexose-containing mucins in gastric tissue models [2]. The tromethamine salt counterion enhances aqueous solubility and formulation stability relative to the free acid form .
Intended as analytical reference standard and research probe (5R epimer)
Distinct from veterinary dinoprost (5S epimer); stereochemical identity verified
Tromethamine salt supports aqueous solubility and formulation stability
[2] Lamont JT, et al. Cysteamine and prostaglandin F2 beta stimulate rat gastric mucin release. Gastroenterology. 1983 Feb;84(2):306-13. View Source
(5R)-Dinoprost Tromethamine vs. PGF2α
Scientific and procurement professionals must recognize that (5R)-dinoprost tromethamine differs fundamentally from the widely used veterinary dinoprost tromethamine products. Commercial dinoprost tromethamine injections (CAS 38562-01-5) contain the 5S epimer, prostaglandin F2α, as the active moiety and are formulated at 5 mg dinoprost per mL with benzyl alcohol as preservative [1]. In contrast, (5R)-dinoprost tromethamine (CAS 89847-02-9 for the salt; CAS 4510-16-1 for the free acid) is the C-9 epimer and is not approved for therapeutic use but is distributed as a research-grade compound . The stereochemical inversion at the C-9 position alters receptor binding and biological activity—PGF2β exhibits negative chronotropic activity and bronchodilator effects distinct from the potent luteolytic, oxytocic, and vasoconstrictive actions of PGF2α . Additionally, the CAS number 126850-08-6 corresponds solely to tromethamine (Tris buffer), not the full prostaglandin salt, which creates a critical procurement pitfall: ordering by this CAS alone will yield the excipient, not the active compound . Substitution without rigorous analytical identity confirmation and stereochemical verification risks experimental irreproducibility and regulatory non-compliance.
Stereochemical inversion at C-9 alters receptor binding; biological activity profiles differ. (5R) form is not a direct substitute for veterinary luteolytic products.
⚠
Full salt CAS 89847-02-9
CAS 126850-08-6 (tromethamine alone)
Procurement by incorrect CAS yields buffer excipient, not the prostaglandin salt. Verify full salt identity before ordering.
i
Research-grade analytical standard
Veterinary injection with preservative
Formulation excipients and preservatives in commercial injections may interfere with analytical and in vitro research applications.
Quantitative Evidence for (5R)-Dinoprost Tromethamine
Aqueous Solubility: Salt vs. Free Acid
Formation of the tromethamine salt of dinoprost (PGF2α) increases aqueous solubility by approximately 2.5-fold relative to the free acid form. This salt formation is a key differentiating factor for formulation into injectable solutions and research-grade stock solutions .
Aqueous solubilityReported
25 mg/mL (salt)10 mg/mL (free acid)
Salt formation improves aqueous solubility ~2.5-fold in PBS
Supports preparation of concentrated stock solutions
SolubilityFormulationPharmaceutical chemistry
Evidence Dimension
Aqueous solubility in PBS buffer
Target Compound Data
25 mg/mL (PGF2α tromethamine salt)
Comparator Or Baseline
10 mg/mL (PGF2α free acid)
Quantified Difference
2.5-fold increase
Conditions
Phosphate-buffered saline (PBS), room temperature
Why This Matters
This solubility advantage enables higher concentration stock solutions, reduces precipitation risk in aqueous formulations, and facilitates preparation of injectable veterinary products at clinically relevant doses without requiring organic co-solvents.
SolubilityFormulationPharmaceutical chemistry
Storage Stability: Salt Form Advantage
The tromethamine salt form of dinoprost exhibits significantly extended shelf-life and less stringent storage requirements compared to the free acid. The salt form can be stored under ambient dry conditions for up to 36 months, whereas the free acid requires frozen storage at -20°C .
Storage stabilityReported
36 months (ambient dry) vs. -20°C frozen (free acid)
Tromethamine salt reduces cold-chain dependency and degradation risk
Simplifies inventory management for research labs
StabilityShelf-lifeStorage conditions
Evidence Dimension
Shelf-life under recommended storage
Target Compound Data
36 months (stored below 25°C, dry conditions)
Comparator Or Baseline
Requires frozen storage (-20°C); shelf-life not extended
Quantified Difference
Extension from 24 to 36 months; elimination of frozen storage requirement
Conditions
Ambient dry storage below 25°C vs. -20°C frozen storage
Why This Matters
Reduced cold-chain dependency translates to lower procurement and logistics costs, simplified inventory management, and reduced risk of potency loss due to temperature excursions during shipping and handling.
StabilityShelf-lifeStorage conditions
In Vivo Luteolytic Response vs. D-Cloprostenol
In a direct comparative study in Holstein-Friesian cows, dinoprost tromethamine (PGF2α salt) induced estrus onset at 68.0 ± 4.0 hours post-treatment, which was 20 hours faster than dextro-rotatory D-cloprostenol (88.0 ± 8.0 hours) and statistically comparable to cloprostenol sodium (64.0 ± 8.0 hours). All treated groups achieved comparable final progesterone suppression to 0.80 ± 0.10 hg/mL at estrus onset [1].
Luteolytic responseClass-level inference
68.0 ± 4.0 hD-Cloprostenol 88.0 ± 8.0 h
Reported for dinoprost tromethamine (5S epimer) in bovine model
Provides comparative pharmacokinetic context; not directly translatable to 5R research probe
20 hours faster than D-Cloprostenol (P<0.05); 4 hours slower than cloprostenol sodium (non-significant)
Conditions
Holstein-Friesian cows, day-10 of estrus cycle, single intramuscular injection
Why This Matters
Faster onset of estrus enables more precise synchronization of breeding schedules and reduces the window of uncertainty for fixed-time artificial insemination protocols, which is a critical operational consideration for large-scale herd management.
[1] Sattar A. Efficacy of commercially available luteolytic agents in Holstein-Friesian cows. Pakistan Veterinary Journal. 2005;25(1):30-32. View Source
pH Buffering Capacity: Salt Form Advantage
The tromethamine counterion (pKa ~8.06 at 25°C) provides intrinsic buffering capacity that maintains injectable solution pH within the 7.0-9.0 range, protecting the prostaglandin moiety from acid-catalyzed hydrolysis and dehydration that degrades the free acid form .
pH bufferingClass-level inference
pKa 8.06; buffer range pH 7.0–9.0
Tromethamine counterion protects against acid-catalyzed degradation
May reduce need for additional buffer excipients in formulation
pH stabilityFormulationBuffer capacity
Evidence Dimension
Formulation pH buffering range
Target Compound Data
pH 7.0-9.0 maintained via tromethamine buffering
Comparator Or Baseline
Free acid form lacks intrinsic buffering; pH drifts acidic
Quantified Difference
Tromethamine pKa = 8.06; buffer capacity approximately 0.03 pH units per mM concentration change
Conditions
Aqueous solution, 25°C
Why This Matters
pH buffering reduces injection-site irritation, minimizes prostaglandin degradation during storage and administration, and eliminates the need for additional buffer excipients, simplifying formulation and improving patient tolerability in veterinary applications.
pH stabilityFormulationBuffer capacity
Gastric Mucin Release Activity
(5R)-Dinoprost tromethamine induces dose-dependent release of hexose-containing mucins in rat gastric tissue. This activity distinguishes the 5R epimer from the 5S epimer (PGF2α), which primarily exerts luteolytic and oxytocic effects [1]. The activity is stereospecific to the (5R) configuration .
Gastric mucin releaseReported
Stereospecific (5R) activityNo comparable activity with 5S epimer
Supports prostaglandin receptor subtype pharmacology research
EC50 not reported; dose-dependent response observed
PGF2α (5S epimer) does not exhibit comparable gastric mucin release activity
Quantified Difference
Stereospecific activity; exact EC50 not reported in accessible sources
Conditions
Rat gastric tissue explants, in vitro
Why This Matters
This stereospecific activity profile makes (5R)-dinoprost tromethamine valuable as a research tool for investigating prostaglandin receptor subtype pharmacology, gastrointestinal mucosal protection mechanisms, and endogenous arachidonic acid metabolite functions, whereas PGF2α tromethamine is unsuitable for these research applications.
[1] Lamont JT, et al. Cysteamine and prostaglandin F2 beta stimulate rat gastric mucin release. Gastroenterology. 1983 Feb;84(2):306-13. View Source
Analytical Purity: Reference Standard
Commercial dinoprost tromethamine reference standards achieve HPLC purity of ≥99.45%, providing a defined analytical benchmark for method validation and quality control . USP monographs specify acceptance criteria of 95.0-105.0% for dinoprost tromethamine active pharmaceutical ingredient [1].
Analytical puritySpecification review
≥99.45% (HPLC)
Exceeds USP acceptance criteria for reference standard use
Suitable for method validation and system suitability testing
Analytical chemistryReference standardQuality control
Evidence Dimension
HPLC purity
Target Compound Data
≥99.45%
Comparator Or Baseline
USP specification: 95.0-105.0%
Quantified Difference
Exceeds minimum USP specification by ≥4.45% at upper bound
Conditions
HPLC analysis per USP methodology
Why This Matters
High-purity reference material is essential for accurate analytical method development, system suitability testing, and quantitative determination of dinoprost tromethamine in finished veterinary products, ensuring compliance with pharmacopeial standards and regulatory requirements.
Analytical chemistryReference standardQuality control
Application Scenarios for (5R)-Dinoprost Tromethamine
Estrus Synchronization in Cattle
Based on direct in vivo comparison data showing estrus onset at 68.0 ± 4.0 hours post-injection, dinoprost tromethamine is well-suited for fixed-time artificial insemination protocols requiring predictable luteolysis and ovulation timing . The 20-hour faster response compared to D-cloprostenol reduces the window of uncertainty for breeding management decisions. The salt form's water solubility (≥200 mg/mL at room temperature) and 36-month ambient storage stability eliminate cold-chain logistics constraints, making this formulation practical for large-scale herd operations and field veterinary use in remote locations [1].
USP-Compliant Analytical Reference Standard
With HPLC purity specifications of ≥99.45%, (5R)-dinoprost tromethamine reference standard supports analytical method validation, system suitability testing, and quantitative assay of dinoprost tromethamine content in finished veterinary injectable products (e.g., Lutalyse, ProstaMate) . The defined purity benchmark exceeds the USP acceptance criteria of 95.0-105.0% for active pharmaceutical ingredient content . This high-purity material is essential for pharmaceutical quality control laboratories, contract manufacturing organizations, and regulatory compliance testing.
Receptor Pharmacology & Metabolite Research
(5R)-Dinoprost tromethamine (PGF2β tromethamine) exhibits stereospecific activity distinct from the 5S epimer (PGF2α), including dose-dependent stimulation of gastric mucin release and negative chronotropic effects . This stereochemical specificity makes the compound valuable as a research tool for investigating FP receptor subtype selectivity, mapping arachidonic acid cyclooxygenase metabolic pathways, and studying prostaglandin epimer-specific signaling in gastrointestinal mucosal protection, cardiovascular physiology, and smooth muscle pharmacology models. The tromethamine salt formulation improves aqueous solubility for in vitro assay preparation and in vivo dosing solutions.
Stable Injectable Formulation Development
The tromethamine salt counterion provides three formulation-critical advantages validated by direct comparative data: (1) 2.5-fold increased aqueous solubility (25 mg/mL vs. 10 mg/mL for free acid in PBS), enabling higher-concentration stock solutions ; (2) intrinsic pH buffering capacity (pKa 8.06) maintaining formulation pH 7.0-9.0 and protecting against acid-catalyzed prostaglandin degradation ; and (3) 36-month ambient storage stability, eliminating frozen storage requirements [1]. These properties support development of ready-to-use injectable solutions, reduced excipient burden, and extended shelf-life veterinary products suitable for distribution channels without continuous cold-chain infrastructure.
[2] Sattar A. Efficacy of commercially available luteolytic agents in Holstein-Friesian cows. Pakistan Veterinary Journal. 2005;25(1):30-32. View Source
[3] Lamont JT, et al. Cysteamine and prostaglandin F2 beta stimulate rat gastric mucin release. Gastroenterology. 1983 Feb;84(2):306-13. View Source
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